molecular formula C20H18ClNO2 B1372391 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-83-4

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372391
CAS No.: 1160264-83-4
M. Wt: 339.8 g/mol
InChI Key: PUFACACYZRYKRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-butoxyphenyl)quinoline with thionyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as zinc oxide or iodine can also be employed to facilitate the reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Quinone Derivatives: Formed from oxidation reactions.

    Tetrahydroquinoline Derivatives: Formed from reduction reactions.

Scientific Research Applications

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent modification can alter the function of the target molecule, leading to changes in cellular pathways and processes. The compound’s quinoline ring structure also allows it to interact with various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride is unique due to its butoxy substituent, which imparts distinct physicochemical properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(4-butoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(21)23)16-6-4-5-7-18(16)22-19/h4-11,13H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFACACYZRYKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244661
Record name 2-(4-Butoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-83-4
Record name 2-(4-Butoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Butoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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